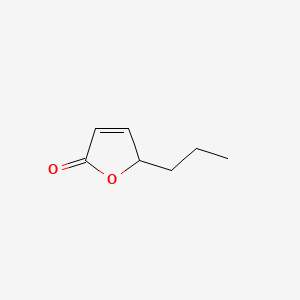

5-Propylfuran-2(5H)-one

Description

Contextualization of Furan-2(5H)-one Class in Organic Chemistry Research

The furan-2(5H)-one scaffold, a five-membered heterocyclic compound, is a significant and recurring motif in organic chemistry. researchgate.netresearchgate.net These structures, also known as butenolides, are found in a vast number of natural products and have demonstrated a wide spectrum of biological activities. researchgate.netresearchgate.net Their inherent reactivity and the potential for diverse functionalization make them valuable building blocks in synthetic organic chemistry. pubcompare.ai The class of 2(5H)-furanones can be substituted at the 3, 4, and 5 positions, and can also form fused ring systems, particularly at the 3 and 4 positions with aromatic rings. foreverest.net This versatility has cemented their role as important intermediates in the total synthesis of complex natural products and in the development of novel molecular architectures. researchgate.net

Overview of Contemporary Research Trajectories for Furanone Compounds

Current research on furanone compounds is both broad and deep, with significant efforts directed towards their synthesis and application. foreverest.net A major focus lies in the development of new and efficient synthetic methodologies to access these heterocyclic systems, including enantioselective approaches to produce chiral furanones. researchgate.net Researchers are actively exploring the biological activities of furanones, with studies investigating their potential as antimicrobial, antifungal, anticancer, and anti-inflammatory agents. researchgate.netontosight.aiontosight.ai The investigation into their role as signaling molecules and in the inhibition of bacterial quorum sensing is another active area of research. ontosight.aiontosight.ai Furthermore, furanones are being explored for their applications in materials science, with some studies suggesting their potential in the design of organic semiconductors. pubcompare.ai

Scope and Objectives of Academic Inquiry on 5-Propylfuran-2(5H)-one

The academic inquiry into this compound is centered on several key objectives. A primary goal is the thorough characterization of its chemical and physical properties to establish a comprehensive data profile. Another significant objective is the exploration of efficient and scalable synthetic routes to produce the compound. ontosight.ai Furthermore, research aims to elucidate the specific biological activities of this compound and understand its mechanisms of action. This includes comparative studies with other substituted furanones to determine the influence of the 5-propyl group. The ultimate aim is to leverage this fundamental knowledge for potential applications in various scientific fields. ontosight.ai

Detailed Research Findings

The following table summarizes key data points for this compound and related furanone compounds, compiled from various research sources.

| Compound Name | CAS Number | Molecular Formula | Key Research Area |

| This compound | 102104-16-5 | C7H10O2 | Synthetic Chemistry, Biological Activity Screening |

| Furan-2(5H)-one | Not Available | C4H4O2 | Organic Synthesis, Heterocyclic Chemistry |

| 3-hydroxy-4-methyl-5-propylfuran-2(5H)-one | Not Available | C8H12O3 | Natural Product Chemistry |

| 4-phenyl-5-propylfuran-2(5H)-one | 102104-16-5 | C13H14O2 | Synthetic Methodology Development |

Structure

2D Structure

3D Structure

Properties

CAS No. |

57681-53-5 |

|---|---|

Molecular Formula |

C7H10O2 |

Molecular Weight |

126.15 g/mol |

IUPAC Name |

2-propyl-2H-furan-5-one |

InChI |

InChI=1S/C7H10O2/c1-2-3-6-4-5-7(8)9-6/h4-6H,2-3H2,1H3 |

InChI Key |

CLCLZCBNFSGUOD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1C=CC(=O)O1 |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways of 5 Propylfuran 2 5h One

Isolation from Natural Sources

Investigations into the secondary metabolites of various organisms have yielded a vast array of chemical structures. However, the presence of 5-Propylfuran-2(5H)-one remains elusive in many of the studied species.

Fungi are prolific producers of diverse secondary metabolites, including a wide range of lactones. Despite this, definitive isolation of this compound from the specified fungal genera has not been reported.

The genus Hypoxylon is known for producing a variety of bioactive compounds. Studies on the species Hypoxylon serpens have led to the identification of several secondary metabolites. Notably, research on the culture solutions of this fungus resulted in the isolation of two isomeric γ-butyrolactones. These were identified as 3-butyl-4-methylfuran-2(5H)-one and 3-butyl-4-methylenefuran-2(5H)-one. These compounds are structurally related to this compound but differ in the substitution pattern on the furanone ring. A thorough review of available scientific literature did not yield reports on the isolation of this compound from Hypoxylon serpens.

Endophytic fungi, which reside within the tissues of living plants, are a significant source of novel natural products. The genus Phoma, in particular, is known to produce a wide variety of bioactive secondary metabolites. However, extensive searches of chemical databases and scientific literature did not confirm the isolation of this compound from any species within the Phoma genus, including Phoma sp. nov. LG0217. Metabolite profiling of this and other related species has identified compounds such as polyketides, sesquiterpenoids, and other lactones, but not the specific target compound of this article.

| Fungal Species | Target Compound (this compound) Reported? | Related Compounds Isolated |

|---|---|---|

| Hypoxylon serpens | No | 3-butyl-4-methylfuran-2(5H)-one, 3-butyl-4-methylenefuran-2(5H)-one |

| Phoma sp. nov. LG0217 | No | Various other secondary metabolites (e.g., polyketides, sesquiterpenoids) |

Marine invertebrates are a rich source of unique chemical compounds with potential pharmacological applications. The gorgonian coral Subergorgia suberosa has been the subject of several phytochemical investigations. These studies have revealed a diverse profile of secondary metabolites, primarily consisting of steroids, alkaloids, sesquiterpenes, and diterpenes. nih.govtandfonline.comacs.orgnih.gov For instance, subergorgic acid and various pregnane (B1235032) derivatives have been successfully isolated from this species. tandfonline.comacs.org Despite detailed characterization of its chemical constituents, there are no reports in the reviewed literature of this compound being isolated from Subergorgia suberosa.

| Marine Species | Target Compound (this compound) Reported? | Major Metabolite Classes Isolated |

|---|---|---|

| Subergorgia suberosa | No | Steroids, Alkaloids, Terpenes (Sesquiterpenes, Diterpenes) |

While plants produce a vast array of furan-containing compounds, a comprehensive search of scientific literature and natural product databases did not yield any evidence of this compound as a naturally occurring metabolite in any plant species.

Fungal Origin Investigations

Biosynthesis and Metabolic Precursors

The specific biosynthetic pathway for this compound has not been elucidated in any organism. However, general biosynthetic routes for structurally related γ-butyrolactones in fungi can provide a hypothetical framework for its formation.

Many fungal γ-butyrolactones are derived from the polyketide pathway, where acetyl-CoA and malonyl-CoA units are condensed by a polyketide synthase (PKS) enzyme to form a linear polyketide chain. This chain then undergoes cyclization and modification reactions, such as reduction and dehydration, to form the furanone ring. The propyl side chain at the C-5 position would likely originate from the specific starter unit and the number of extender units used by the PKS during the initial assembly of the polyketide chain.

Alternatively, some γ-butyrolactones are formed from amino acid precursors. researchgate.net In these pathways, amino acids undergo transformations such as deamination, oxidation, and cyclization to form the lactone structure. It is conceivable that a pathway involving the modification of an amino acid like norvaline or the condensation of smaller precursor molecules could lead to the formation of this compound. However, without direct experimental evidence, the precise metabolic precursors and enzymatic steps involved in the biosynthesis of this specific compound remain unknown.

Proposed Biosynthetic Routes to Furanone Scaffolds

The formation of the 2(5H)-furanone ring is a key step in the biosynthesis of this class of compounds. Two primary pathways are generally proposed for the construction of furanone scaffolds in nature: the polyketide pathway and the fatty acid pathway.

Polyketide Pathway: Polyketides are a diverse class of secondary metabolites synthesized by polyketide synthases (PKSs). The biosynthesis begins with a starter unit, typically acetyl-CoA or propionyl-CoA, which is sequentially condensed with extender units like malonyl-CoA or methylmalonyl-CoA. wikipedia.org The resulting polyketide chain undergoes various modifications, including reductions, dehydrations, and cyclizations, to yield the final product. The furanone ring within a polyketide-derived natural product can be formed through intramolecular cyclization of a linear polyketide precursor. nih.govresearchgate.net For a compound like this compound, a plausible polyketide precursor would be a linear chain assembled from acetate (B1210297) and propionate (B1217596) units, which then undergoes cyclization and subsequent modifications to form the propyl-substituted furanone ring.

Fatty Acid Pathway: Furan (B31954) fatty acids (FuFAs) represent another class of natural products containing a furan ring, and their biosynthesis provides insights into furanone formation. In some bacteria, the biosynthesis of FuFAs occurs on pre-existing phospholipid fatty acid chains. nih.gov The process involves methylation, desaturation, and the incorporation of an oxygen atom to form the furan ring. nih.govnih.gov This pathway suggests that a propyl-substituted furanone could potentially arise from the modification of a fatty acid precursor. The initial step could involve a lipoxygenase-catalyzed oxidation, followed by electron shifts and ring closure to generate the furanone moiety. nih.gov

| Biosynthetic Pathway | Key Precursors | General Process | Potential Relevance to this compound |

| Polyketide Pathway | Acetyl-CoA, Propionyl-CoA, Malonyl-CoA | Stepwise condensation by Polyketide Synthases (PKSs) followed by cyclization and modification. wikipedia.org | A propyl group could be incorporated via a propionyl-CoA starter or extender unit. |

| Fatty Acid Pathway | Fatty acids (e.g., from phospholipids) | Modification of fatty acid chains, including oxidation, methylation, and cyclization. nih.govnih.gov | A propyl side chain could be derived from a specific fatty acid precursor. |

Influence of Epigenetic Modifiers on this compound Production

Epigenetic regulation is a key mechanism controlling the expression of secondary metabolite biosynthetic gene clusters in fungi. nih.gov Many of these gene clusters are silent or expressed at low levels under standard laboratory conditions. nih.gov The application of epigenetic modifiers, such as histone deacetylase (HDAC) inhibitors, can activate these cryptic pathways, leading to the production of novel or increased quantities of secondary metabolites. nih.gov

For instance, chemical epigenetic manipulation of the marine-derived fungus Aspergillus terreus using the HDAC inhibitor suberoylanilide hydroxamic acid (SAHA) resulted in a significantly altered metabolic profile, including the production of novel benzyl (B1604629) furanone compounds. nih.gov This demonstrates that the biosynthetic pathways leading to furanone scaffolds can be under epigenetic control. While there is no direct research on the effect of epigenetic modifiers on this compound production, it is plausible that its biosynthesis, if governed by a fungal polyketide synthase gene cluster, could be similarly influenced.

The use of HDAC inhibitors leads to hyperacetylation of histones, which results in a more open chromatin structure, making the genes within the biosynthetic cluster accessible for transcription. nih.govsemanticscholar.org This approach has been successfully used to discover new natural products and to increase the yield of known compounds. nih.gov

| Epigenetic Modifier Type | Example | Mechanism of Action | Potential Effect on Furanone Production |

| Histone Deacetylase (HDAC) Inhibitors | Suberoylanilide hydroxamic acid (SAHA) | Increases histone acetylation, leading to a more accessible chromatin structure. nih.govnih.gov | Activation of silent or lowly expressed furanone biosynthetic gene clusters. nih.gov |

Enzymatic Pathways in Furanone Formation

The final steps in the biosynthesis of furanones involve specific enzymatic reactions that catalyze the formation and modification of the furanone ring. While the precise enzymes for this compound are not characterized, studies on other furanones provide valuable models.

In the biosynthesis of the strawberry flavor compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), the final step is catalyzed by an enone oxidoreductase. nih.gov This enzyme catalyzes the reduction of the exocyclic double bond of a precursor molecule in an NAD(P)H-dependent manner. nih.gov This highlights the role of oxidoreductases in the final maturation of the furanone structure.

In fungi, glycosyltransferases have been identified that catalyze the O-glycosylation of the furanone scaffold, indicating that the core furanone structure can be further modified by downstream enzymatic steps. acs.org The formation of the furanone skeleton itself can be the result of a hydrolase-catalyzed fusion of two carbon chains, as proposed in the biosynthesis of gregatin A. nih.gov

The biosynthesis of furan fatty acids in bacteria involves a fatty acid desaturase and a protein, UfaO, which is believed to catalyze the incorporation of an oxygen atom to form the furan ring. nih.gov These examples underscore the diversity of enzymatic machinery that nature employs to construct and modify furanone-containing molecules.

| Enzyme Class | Function in Furanone Biosynthesis | Example Compound |

| Enone Oxidoreductase | Reduction of an exocyclic double bond in a furanone precursor. nih.gov | 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) nih.gov |

| Glycosyltransferase | Glycosylation of the furanone scaffold. acs.org | Malfilamentosides acs.org |

| Hydrolase | Proposed to fuse two carbon chains to form the furanone skeleton. nih.gov | Gregatin A nih.gov |

| Fatty Acid Desaturase/Oxygenase | Desaturation of a fatty acid precursor and incorporation of oxygen to form the furan ring. nih.gov | Furan fatty acids nih.gov |

Synthetic Strategies and Methodologies for 5 Propylfuran 2 5h One

Chemical Synthesis Approaches

The construction of the 5-Propylfuran-2(5H)-one ring system can be achieved through several distinct chemical synthesis routes. These methods leverage different precursors and reaction mechanisms to form the core lactone structure.

Halolactonization is a powerful method for the synthesis of lactones, proceeding via the electrophilic addition of a halogen to an unsaturated carboxylic acid. This process induces a cyclization cascade, resulting in the formation of a halogenated lactone. For the synthesis of furanone derivatives, this typically involves the use of allenoic acids. The reaction of these precursors with an electrophilic halogen source, such as N-iodosuccinimide (NIS) or bromine, leads to the formation of a 4-halo-5-hydroxyfuran-2(5H)-one intermediate. Subsequent dehalogenation or further modification can yield the desired product.

For instance, the synthesis of 4-halo-5-hydroxyfuran-2(5H)-ones has been demonstrated via the sequential halolactonization and γ-hydroxylation of 2,3-alkadienoic acids. This strategy provides a reliable route to functionalized furanone rings that can serve as precursors to compounds like this compound.

Table 1: Overview of Halolactonization Approach

| Starting Material | Reagents | Key Transformation | Intermediate Product |

|---|

The transformation of 2-oxocarboxylic acids represents a direct and effective pathway to 5-hydroxyfuran-2(5H)-one derivatives. These precursors are readily available and can undergo cyclocondensation with various carbonyl compounds. A common approach involves the reaction between glyoxylic acid and an aldehyde in the presence of a base or acid catalyst. To synthesize a precursor for this compound, pentanal would be the aldehyde of choice. The initial condensation yields a 4-hydroxybutenolide, which can then be dehydrated or otherwise modified to afford the target furanone. This method is advantageous due to its atom economy and the use of simple starting materials.

Table 2: 2-Oxocarboxylic Acid Condensation

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Key Transformation |

|---|

Another key strategy involves the modification of existing furan (B31954) rings. The oxidation of substituted furans is a well-established method for producing 2(5H)-furanones. For example, a starting material such as 2-propylfuran (B1361053) can be subjected to oxidation using various reagents. Photo-oxidation, often sensitized by dyes like Rose Bengal, utilizes singlet oxygen to convert the furan into an endoperoxide, which then rearranges to form a 5-hydroxy-2(5H)-furanone derivative. Chemical oxidants can also be employed. This approach is particularly useful when the corresponding substituted furan is commercially available or easily synthesized. Further chemical steps, such as bromination followed by dehydrobromination, can also be used to introduce the double bond into a pre-existing saturated lactone ring.

Acid-catalyzed cyclization provides a robust method for forming the furanone ring from acyclic precursors. Strong acids, such as triflic acid, can promote the intramolecular cyclization of substrates like alkyl allene (B1206475) carboxylates to yield 2(5H)-furanones. This process is driven by the formation of a stable five-membered ring. Another variation is the acid-catalyzed thermal cyclization of γ-hydroxyalkenoic acids. For example, 4-hydroxy-2-heptenoic acid could serve as a direct precursor to this compound through dehydration and subsequent lactonization under acidic conditions. This method is often straightforward but may require careful control of temperature and reaction time to prevent side reactions.

Grignard reagents (organomagnesium halides) are powerful nucleophiles widely used for forming carbon-carbon bonds. In the context of furanone synthesis, they can be employed in several ways. One key application is the 1,4-conjugate addition of a Grignard reagent to an activated furanone system, such as a 5-alkoxy-2(5H)-furanone. The addition of a propylmagnesium halide would introduce the propyl group at the β-position relative to the carbonyl, yielding a substituted γ-butyrolactone that can be further converted to the target compound.

Alternatively, Grignard reagents can be used to construct acyclic precursors. For example, the reaction of a propyl Grignard reagent with an appropriate ester or lactone can generate a tertiary alcohol. This alcohol can then be subjected to cyclization and dehydration steps to form the desired 5-propyl-substituted furanone. The versatility of Grignard reagents makes this a flexible, albeit multi-step, approach.

Table 3: Application of Grignard Reagents in Furanone Synthesis

| Reaction Type | Grignard Reagent | Substrate | Key Transformation |

|---|---|---|---|

| Conjugate Addition | Propylmagnesium Bromide | 5-Alkoxy-2(5H)-furanone | 1,4-Michael addition |

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient route to substituted furanones. These reactions are valued for their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. Several MCRs have been developed for the synthesis of highly functionalized furan-2(5H)-one derivatives. Typically, these reactions involve the condensation of an aldehyde, an amine, and a β-ketoester or a similar activated methylene (B1212753) compound. By carefully selecting the starting components, it is possible to construct a furanone ring with a specific substitution pattern. For the synthesis of this compound, an MCR could be designed using butanal as the aldehyde component, which, after cyclization and subsequent transformations, would provide the required 5-propyl substituent.

Stereoselective and Enantioselective Synthesis

The creation of optically active γ-lactones relies on methods that can control the three-dimensional arrangement of atoms at the chiral center. nih.gov Asymmetric synthesis, which creates a preference for the formation of one enantiomer or diastereoisomer, is a cornerstone of modern organic chemistry. wikipedia.org This can be achieved through various means, including the resolution of racemic mixtures or by directly inducing asymmetry during the reaction. wikipedia.org

Chiral resolution is a process used to separate a racemic mixture into its individual enantiomers. wikipedia.org While effective, this approach has the inherent drawback of a maximum theoretical yield of 50% for the desired enantiomer, unless the undesired enantiomer can be racemized and recycled. wikipedia.org Several techniques are employed for the resolution of chiral compounds, including lactones.

Diastereomeric Crystallization : This is the most common resolution method. wikipedia.org It involves reacting the racemic lactone (or a suitable precursor like a hydroxy acid) with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. wikipedia.org These diastereomers have different physical properties, such as solubility, allowing them to be separated by conventional methods like crystallization. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers. Common resolving agents for acids include chiral amines like brucine, while chiral acids like tartaric or mandelic acid can be used to resolve chiral alcohols or amines. wikipedia.org

Chiral Chromatography : This technique utilizes a chiral stationary phase (CSP) to separate enantiomers. nih.gov As the racemic mixture passes through the chromatography column, the enantiomers interact differently with the CSP, leading to different retention times and enabling their separation. Enantioselective High-Performance Liquid Chromatography (HPLC) is a powerful tool for both analytical and preparative-scale resolution of chiral molecules, including lactones. nih.gov Polysaccharide-based CSPs are frequently used for this purpose. nih.gov

Kinetic Resolution : This method relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. Biocatalysts, such as enzymes, are often used for highly efficient kinetic resolutions.

| Resolution Technique | Principle | Typical Application for Lactone Synthesis |

|---|---|---|

| Diastereomeric Crystallization | Conversion of enantiomers into diastereomers with different physical properties (e.g., solubility) using a chiral resolving agent. wikipedia.org | Resolution of a chiral hydroxy-acid precursor to the lactone by forming diastereomeric salts with a chiral base. |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to separation. nih.gov | Direct separation of the final racemic this compound product using techniques like HPLC. nih.gov |

| Kinetic Resolution | Different reaction rates of enantiomers with a chiral catalyst or reagent, enriching one enantiomer. pharmtech.com | Enzymatic acylation or hydrolysis of a racemic alcohol precursor, where one enantiomer reacts preferentially. |

Asymmetric induction refers to the preferential formation of one stereoisomer over another due to the influence of a chiral feature in the substrate, reagent, or catalyst. wikipedia.org This approach is often more efficient than resolution as it can theoretically yield 100% of the desired enantiomer. wikipedia.org For the synthesis of chiral butenolides, several catalytic asymmetric reactions are pivotal. nih.govacs.org

External Asymmetric Induction : This highly desirable method introduces chirality through a chiral catalyst, which may be a metal complex with a chiral ligand or an organocatalyst. nih.govwikipedia.org The catalyst creates a chiral environment in the transition state of the reaction, directing the formation of one enantiomer. For furanone synthesis, key reactions include:

Asymmetric Aldol (B89426) Reactions : Catalytic asymmetric aldol reactions are powerful methods for enantioselective C-C bond formation. nih.gov Chiral catalysts can promote the reaction between furanone-derived enolates and aldehydes to produce chiral adducts with high stereoselectivity. nih.gov

Asymmetric Mannich Reactions : The reaction of a 2(5H)-furanone with an imine, catalyzed by a chiral complex, can provide enantiomerically enriched γ-butenolide derivatives containing an amine functional group. nih.govacs.org

Asymmetric Michael Reactions : The conjugate addition of nucleophiles to α,β-unsaturated furanones, guided by a chiral catalyst, can establish a stereocenter with high enantioselectivity.

Internal Asymmetric Induction : This strategy uses a chiral center that is already part of the substrate molecule to direct the stereochemistry of a new chiral center. wikipedia.org The starting material is often sourced from the "chiral pool" of naturally occurring enantiopure compounds.

Relayed Asymmetric Induction : In this approach, a chiral auxiliary is temporarily attached to the substrate. wikipedia.org The auxiliary directs the stereochemical outcome of a reaction and is subsequently removed, leaving the enantiomerically enriched product. Evans' oxazolidinone auxiliaries are a classic example used to direct asymmetric aldol reactions. wikipedia.org

Biocatalytic Transformations

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. nih.gov These methods are attractive due to the high selectivity (chemo-, regio-, and stereo-) of enzymes and the mild, environmentally benign reaction conditions often employed. nih.govnih.gov

Ene-reductases (ERs) are a class of enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds, making them ideal for producing chiral compounds. nih.govnih.govmdpi.com A key strategy for producing chiral lactones is the bioreduction of an unsaturated precursor.

Specifically, the synthesis of (R)-4-propyldihydrofuran-2(3H)-one, a crucial chiral intermediate for the antiepileptic drug Brivaracetam, has been achieved via the bioreduction of 4-propylfuran-2(5H)-one (PFO). researchgate.netnih.govsemanticscholar.org In one study, a library of 27 ene-reductases was screened for this transformation. nih.govsemanticscholar.org An enzyme, designated E116, was identified as a promising candidate, showing the ability to reduce PFO to the (R)-enantiomer of the saturated lactone with 97% enantiomeric excess (ee), although the initial yield was modest at 25.7%. nih.govsemanticscholar.org This biocatalytic approach provides a direct and highly stereoselective route to the chiral saturated lactone from an easily synthesized achiral precursor. nih.gov

While naturally occurring enzymes can provide excellent stereoselectivity, their activity, stability, or efficiency may not be optimal for industrial processes. nih.gov Protein engineering techniques, including directed evolution and rational design, are used to improve these properties. nih.govresearchgate.net

The ene-reductase E116, identified for the reduction of PFO, was subjected to several rounds of engineering to improve its catalytic efficiency. nih.govsemanticscholar.org Through a combination of rational design, alanine (B10760859) scanning, and random mutagenesis, an engineered variant named E116-M3 was developed. nih.govsemanticscholar.org This improved enzyme exhibited significantly enhanced performance compared to the wild-type (WT) enzyme. nih.gov The engineered E116-M3 showed a 2.63-fold improvement in product yield and a 12.6-fold increase in catalytic efficiency (kcat/Km). nih.gov Furthermore, its stereoselectivity was enhanced, achieving a final enantiomeric excess of 99% for the (R)-product. nih.govsemanticscholar.org Optimization of the reaction conditions further increased the catalytic activity, and the engineered enzyme was successfully used in a 50-mL scale synthesis, achieving an 81% isolated yield. nih.gov

| Enzyme | Strategy | Yield Improvement (vs. WT) | kcat/Km Improvement (vs. WT) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| E116 (Wild Type) | Initial Screening | - | - | 97% (R) | nih.govsemanticscholar.org |

| E116-M3 (Engineered) | Rational Design, Alanine Scanning, Random Mutagenesis | 2.63-fold | 12.6-fold | 99% (R) | nih.govsemanticscholar.org |

Instead of using isolated enzymes, whole microbial cells can be employed as biocatalysts. This approach can be more cost-effective as it avoids complex enzyme purification and can have built-in cofactor regeneration systems. nih.gov Studies have shown that whole cells containing the engineered ene-reductase E116-M3 were capable of synthesizing (R)-4-propyldihydrofuran-2(3H)-one effectively. nih.govsemanticscholar.org

Biotransformations using microbial cells are a versatile method for producing chiral lactones. For example, cells of Nocardia corallina have demonstrated amidase activity that can be used in the synthesis of chiral hydroxy acids, which are direct precursors to lactones. researchgate.net The process involves the selective hydrolysis of a racemic hydroxyamide, resulting in an enantiomerically pure hydroxy acid that can then cyclize to form the desired lactone. researchgate.net Such microbial systems offer a pathway for producing valuable chiral building blocks from simple starting materials.

Chemical Reactivity, Transformations, and Derivatization of 5 Propylfuran 2 5h One

Ring System Reactivity and Stability

The furanone core is an electron-poor system, making it susceptible to a variety of chemical transformations. The α,β-unsaturated nature of the lactone ring renders it an active Michael acceptor, while the hydroxyl group provides a site for oxidation, reduction, and substitution reactions. wikipedia.org

Oxidation Reactions of the Hydroxyl Group

The hydroxyl group at the C5 position is a principal site for oxidation. Treatment with common oxidizing agents, such as potassium permanganate, converts the C5 hydroxyl group into a carbonyl group. This transformation yields a derivative of maleic anhydride (B1165640), specifically 5-oxo-4-propyl-2(5H)-furanone. In analogous furanone systems like 5-hydroxy-2(5H)-furanone (5H5F), oxidation can lead to the formation of important industrial chemicals like maleic acid, using reagents such as hydrogen peroxide or molecular oxygen. researchgate.net

Reduction Reactions of the Lactone Ring

The lactone ring of 5-hydroxy-4-propylfuran-2(5H)-one can undergo reduction at the carbonyl group. This reaction is typically achieved through the nucleophilic addition of a hydride ion from reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The product of this transformation is the corresponding lactol, 5-hydroxy-4-propyl-2(5H)-furanol. While NaBH₄ is a mild reagent that selectively reduces aldehydes and ketones, it can also reduce α,β-unsaturated esters and lactones, though often more slowly. masterorganicchemistry.comwikipedia.org This reduction is a key step in the derivatization of the furanone, creating a pathway to a variety of other functionalized molecules.

| Reactant | Reducing Agent | Product | Reference |

|---|---|---|---|

| 5-Hydroxy-4-propylfuran-2(5H)-one | Sodium borohydride (NaBH₄) | 5-Hydroxy-4-propyl-2(5H)-furanol | |

| 5-Hydroxy-4-propylfuran-2(5H)-one | Lithium aluminum hydride (LiAlH₄) | 5-Hydroxy-4-propyl-2(5H)-furanol |

Cycloaddition Reactions (e.g., [8+2]-Cycloaddition)

Unsaturated butenolides, such as furanones, are valuable synthons in cycloaddition reactions for creating complex, biologically relevant structures containing γ-lactone rings. nih.gov While specific examples for 5-hydroxy-4-propylfuran-2(5H)-one are not detailed, the closely related isomer, 5-propylfuran-2(3H)-one, has been shown to participate as a 2π-component in diastereoselective [8+2]-cycloaddition reactions. acs.org In these reactions, organocatalytic activation of the furanone generates a dienolate that reacts with an 8π-component, such as 8,8-dicyanoheptafulvene, to form polycyclic products. nih.govacs.org This highlights the potential of the furanone scaffold to engage in higher-order cycloadditions, expanding its synthetic utility. acs.org

Nucleophilic Addition Pathways

The furan-2(5H)-one ring is an electron-poor system, making it a good Michael acceptor, susceptible to nucleophilic conjugate addition (also known as 1,4-addition). wikipedia.orgfiveable.me The electrophilic character is centered on the β-carbon of the α,β-unsaturated system. wikipedia.org This reactivity allows for the addition of a wide range of nucleophiles, including amines and organometallic reagents, to form β-substituted products. fiveable.menih.gov The reaction proceeds through the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final product. fiveable.me The competition between 1,4-conjugate addition and 1,2-direct addition to the carbonyl group can often be controlled by the nature of the nucleophile and the reaction conditions. wikipedia.org

Hydrogenolysis and Dehydrogenation Transformations

The carbon-carbon double bond within the furanone ring can be saturated through catalytic hydrogenation. Using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), 5-hydroxy-4-propylfuran-2(5H)-one can be converted to its saturated analogue, 5-hydroxy-4-propyldihydrofuran-2(5H)-one. This selective reduction of the double bond can be achieved without affecting the lactone and hydroxyl groups by carefully choosing the catalyst and reaction conditions.

Separately, hydrogenolysis of the related saturated γ-butyrolactone (GBL) ring to produce 1,4-butanediol (B3395766) is a significant industrial process, often employing copper-based or bimetallic catalysts under high temperature and pressure. acs.orgmdpi.comacs.org Dehydrogenation, the reverse of hydrogenation, can also occur; for instance, 1,4-butanediol can be dehydrogenated to form GBL. researchgate.net

Functional Group Transformations and Derivatization Strategies

The bifunctional nature of 5-hydroxy-4-propylfuran-2(5H)-one makes it a versatile intermediate for a range of chemical modifications. The hydroxyl group at the C5 position is a primary site for derivatization. It can be readily acylated with acyl chlorides or anhydrides to form esters, or undergo etherification with alcohols in the presence of an acid catalyst to yield 5-alkoxy derivatives. Furthermore, the hydroxyl group can be substituted by other nucleophiles, leading to a diverse array of derivatives.

The reactivity of the lactone ring itself provides additional avenues for derivatization. As mentioned, reduction of the carbonyl creates a lactol, which can be used in further synthesis. The α,β-unsaturated system allows for the introduction of various substituents at the β-position via nucleophilic addition, further expanding the molecular diversity that can be generated from this furanone scaffold. nih.gov

Modification of the Hydroxyl Group at Position 5

The hydroxyl group at the C5 position is a primary site for chemical modification, allowing for the synthesis of a diverse range of derivatives. Common transformations include acylation, etherification, substitution, and oxidation.

Acylation and Etherification: The hydroxyl group readily undergoes acylation with agents like acyl chlorides or anhydrides to form corresponding esters. In the presence of an acid catalyst, such as p-toluenesulfonic acid, it can react with alcohols to yield 5-alkoxy derivatives in a process known as etherification.

Substitution: The hydroxyl moiety can also be substituted with other functional groups, most notably halogens. This transformation opens up pathways for further nucleophilic substitution reactions at this position.

Oxidation: Oxidation of the C5 hydroxyl group leads to the formation of a carbonyl group, converting the molecule into a maleic anhydride derivative, specifically 5-oxo-4-propyl-2(5H)-furanone.

Table 1: Key Reactions Involving the C5-Hydroxyl Group

| Reaction Type | Reagents | Product Class |

|---|---|---|

| Acylation | Acyl chlorides, Anhydrides | 5-Acyloxy derivatives (Esters) |

| Etherification | Alcohols, Acid catalyst | 5-Alkoxy derivatives (Ethers) |

| Substitution | Halogenating agents (e.g., SOCl₂) | 5-Halo derivatives |

Introduction of Additional Functionalities

Beyond modifications at the hydroxyl group, the 5-Hydroxy-4-propylfuran-2(5H)-one scaffold allows for the introduction of other functionalities, primarily through reactions involving the furanone ring itself.

Hydrogenation: The carbon-carbon double bond within the furanone ring can be saturated through catalytic hydrogenation. Using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂), this reaction yields 5-hydroxy-4-propyldihydrofuran-2(5H)-one. This transformation is key for creating derivatives with a saturated lactone ring.

Reduction of Lactone Carbonyl: The carbonyl group of the lactone can be reduced using common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction produces the corresponding 5-hydroxy-4-propyl-2(5H)-furanol, opening pathways to further functionalized products.

Arylation: Friedel-Crafts-type reactions can be employed to introduce aromatic functionalities. In the presence of a Lewis or Brønsted acid, the compound can react with electron-rich arenes and heteroarenes, forming a new carbon-carbon bond at the C5 position. nih.gov

Table 2: Introduction of New Functional Groups

| Reaction Type | Reagents | Modified Site | Resulting Structure |

|---|---|---|---|

| Hydrogenation | H₂, Pd/C or PtO₂ | C=C double bond | Saturated γ-lactone ring |

| Carbonyl Reduction | NaBH₄ or LiAlH₄ | C2 carbonyl | Lactol (furanol) |

5-Propylfuran-2(5H)-one as a Synthetic Building Block

The inherent reactivity stemming from its multiple functional groups makes 5-Hydroxy-4-propylfuran-2(5H)-one a highly valuable and versatile building block in organic synthesis. Its bifunctional nature allows for a broad spectrum of chemical modifications, positioning it as a key precursor for more complex molecules.

Applications in Complex Organic Molecule Synthesis

The 2(5H)-furanone core is a recognized pharmacophore found in numerous compounds with demonstrated biological activity, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov While specific pharmaceuticals derived directly from 5-Hydroxy-4-propylfuran-2(5H)-one are not widely documented, its potential as a precursor is clear. The hydroxyl and carbonyl functionalities permit its incorporation into larger, more intricate molecular architectures through various bond-forming reactions. The synthesis of diverse derivatives from the closely related 3,4-dihalo-5-hydroxy-2(5H)-furanones highlights the utility of this scaffold in creating novel molecules with potential bioactivity. nih.gov

Role in Synthesis of Industrially Relevant Intermediates

A significant industrial application of 5-Hydroxy-4-propylfuran-2(5H)-one is its role as a key intermediate in the synthesis of the antiepileptic drug Brivaracetam. google.comresearchgate.net In a crucial step of the synthesis, it reacts with (S)-2-aminobutanamide or its salts to form an advanced intermediate that is further transformed into the final active pharmaceutical ingredient. google.com This application underscores its importance in the pharmaceutical industry.

Furthermore, research on the closely related 5-hydroxy-2(5H)-furanone (which lacks the propyl group) has demonstrated its potential as a bio-based platform chemical. chemrxiv.orgresearchgate.net Through processes like oxidation, reduction, and reductive aminolysis, it can be converted into industrially significant C4 chemicals such as maleic acid, 1,4-butanediol, and γ-butyrolactone. chemrxiv.orgresearchgate.net This suggests that 5-Hydroxy-4-propylfuran-2(5H)-one could serve a similar role in producing functionalized C7 chemical feedstocks.

Formation of Polycyclic Products Bearing γ-Butyrolactone Motif

The reactivity of the furanone ring can be harnessed to construct more complex polycyclic systems that retain the core γ-butyrolactone structure. For instance, studies on related furanones, such as mucochloric acid, have shown that they can react with bifunctional nucleophiles to form bicyclic products. One such example involves the reaction with 2-mercaptoethanol (B42355) in the presence of an acid catalyst to yield a sulfur-containing bicyclic product, specifically a furo[2,3-b] google.comoxathiin-6-one derivative. This type of cyclocondensation reaction demonstrates a pathway from a simple furanone to a more rigid, polycyclic scaffold that incorporates the original γ-butyrolactone motif, expanding the structural diversity achievable from this class of starting materials.

Table of Compounds Mentioned

| Compound Name |

|---|

| 5-Hydroxy-4-propylfuran-2(5H)-one |

| p-Toluenesulfonic acid |

| 5-Oxo-4-propyl-2(5H)-furanone |

| Palladium on carbon (Pd/C) |

| Platinum oxide (PtO₂) |

| 5-Hydroxy-4-propyldihydrofuran-2(5H)-one |

| Sodium borohydride (NaBH₄) |

| Lithium aluminum hydride (LiAlH₄) |

| 5-Hydroxy-4-propyl-2(5H)-furanol |

| Brivaracetam |

| (S)-2-aminobutanamide |

| 5-Hydroxy-2(5H)-furanone |

| Maleic acid |

| 1,4-Butanediol |

| γ-Butyrolactone |

| Mucochloric acid |

| 2-Mercaptoethanol |

Biological Activities and Mechanistic Investigations Non Clinical Focus of 5 Propylfuran 2 5h One

Interactions with Biological Targets and Pathways

Further experimental research would be required to elucidate the specific biological activities and mechanisms of action of 5-Propylfuran-2(5H)-one.

Cellular Pathway Modulation (in vitro mechanistic insights)

Direct in vitro mechanistic studies on this compound are limited in the available literature. However, research on related simple 2(5H)-furanone derivatives provides insight into potential cellular effects. A study on a series of 5-alkoxy derivatives of 3,4-dichloro-5-hydroxyfuran-2-(5H)-one demonstrated selective cytotoxicity towards the non-small cell lung cancer cell line, A549. Further investigation into the mechanism revealed that treatment with these furanone derivatives led to an arrest of the cell cycle in the G2 phase and induced caspase-independent cell death. Additionally, certain 5-arylidene-2(5H)-furanone derivatives have also been synthesized and evaluated for their cytotoxicity against various cancer cell lines. This suggests that the 2(5H)-furanone core structure can be a pharmacophore for agents that modulate critical cellular pathways related to cell proliferation and death.

Broader Biological Activity Profiling (excluding clinical)

Insecticidal Properties

The 2(5H)-furanone chemical structure is present in a variety of compounds that exhibit insecticidal properties. Synthesized lactones derived from furan-2(5H)-one have been evaluated for their insecticidal activity against pests like Diaphania hyalinata (melonworm). Furthermore, a series of novel 5-alkoxyfuran-2(5H)-one derivatives showed moderate to high insecticidal activities against Aphis craccivora (cowpea aphid) and Nilaparvata lugens (brown planthopper) at a concentration of 100 mg/L.

Specific derivatives demonstrated significant efficacy; for example, compounds designated as 4h and 4w resulted in a 100% mortality rate against Aphis craccivora. Compound 4h also showed considerable mortality rates against both Aphis craccivora and Nilaparvata lugens even at a lower concentration of 4 mg/L.

Insecticidal Activity of 5-Alkoxyfuran-2(5H)-one Derivatives

| Compound | Target Insect | Concentration (mg/L) | Mortality Rate (%) |

|---|---|---|---|

| 4h | Aphis craccivora | 100 | 100 |

| 4w | Aphis craccivora | 100 | 100 |

| 4h | Aphis craccivora | 4 | 60 |

| 4h | Nilaparvata lugens | 4 | 75 |

Data sourced from research on novel 5-alkoxyfuran-2(5H)-one derivatives.

These findings highlight the potential of the furan-2(5H)-one scaffold as a basis for developing new insecticidal agents.

Nematicidal Properties

There is currently no available research data detailing the nematicidal properties of this compound. While other related furanone compounds have been investigated for their effects on various nematode species, the specific activity of the propyl-substituted variant remains uncharacterized.

Plant Growth Regulation Research

Similarly, there is a lack of published studies on the effects of this compound on plant growth regulation. The influence of this compound on key physiological processes such as seed germination, root elongation, and shoot development has not been reported. While some furanones are known to exhibit plant growth inhibitory or promoting effects, these findings cannot be directly attributed to this compound without specific experimental evidence. mdpi.com

Further research is required to determine the potential biological activities of this compound in these areas.

Structure Activity Relationship Sar and Analogue Studies of 5 Propylfuran 2 5h One

Systematic Modification of the Furanone Scaffold

The 2(5H)-furanone core, characterized by an α,β-unsaturated γ-lactone ring, is a key pharmacophore responsible for a wide range of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities. mdpi.comresearchgate.net Systematic modification of this scaffold is a primary strategy for developing novel derivatives with enhanced or altered activities.

One common modification involves the saturation of the C3-C4 double bond. This transformation converts the α,β-unsaturated lactone into a saturated γ-lactone, which can significantly alter the molecule's reactivity and biological targets. The electrophilic nature of the double bond in the parent furanone is often crucial for its interaction with biological nucleophiles, and its removal can lead to a decrease or complete loss of certain activities.

Another significant modification is the opening of the lactone ring. This can lead to the formation of other heterocyclic systems, such as pyrrolones or pyridazinones, by reacting the furanone with amines or hydrazines. Such transformations have been shown to yield compounds with potent and sometimes entirely new biological profiles, such as enhanced anti-inflammatory properties.

Impact of Propyl Substituent on Biological Activity

The substituent at the C5 position of the furanone ring plays a critical role in defining the molecule's interaction with biological systems. While specific SAR studies on the propyl group of 5-Propylfuran-2(5H)-one are not extensively detailed in the available literature, general principles of medicinal chemistry allow for well-founded postulations.

The propyl group is a non-polar, hydrophobic alkyl chain. Its presence influences several key physicochemical properties:

Steric Hindrance: The size and conformation of the propyl group can introduce steric bulk around the C5 position. This can influence how the molecule fits into the binding pocket of a target enzyme or receptor, potentially leading to increased selectivity or affinity for a specific biological target.

Varying the length and branching of the alkyl chain at the C5 position is a common strategy in analogue design to optimize these properties and fine-tune the biological activity.

Influence of Other Substituents on Chemical and Biological Profiles

Introducing additional functional groups onto the furanone ring of this compound can dramatically alter its chemical reactivity and biological activity.

Halogenation: The introduction of halogen atoms (e.g., chlorine, bromine) at the C3 and C4 positions is a well-documented modification. mdpi.comresearchgate.net Halogenated furanones often exhibit increased reactivity and potent biological activities, including antimicrobial and antibiofilm properties. mdpi.comunipi.it The high reactivity is attributed to the presence of labile halogen atoms and a carbonyl group conjugated with a double bond. mdpi.com

Hydroxylation: Adding a hydroxyl group, particularly at the C5 position, introduces a polar, hydrogen-bonding capable group. This can alter the molecule's solubility and its ability to interact with polar residues in a biological target. 5-hydroxy-2(5H)-furanone itself is considered a versatile platform chemical for the synthesis of other valuable compounds. researchgate.net

Sulfonyl Groups: The incorporation of a sulfonyl group can diversify and enhance the biological activity of furanones. This functional group is known to be present in various pharmaceutical molecules and can contribute to a range of activities, including antimicrobial and anti-inflammatory effects. nih.gov

The strategic placement of these and other substituents allows for the creation of a diverse library of analogues with tailored chemical and biological profiles.

Comparative Analysis with Related Furanone Derivatives

To understand the unique properties of this compound, it is useful to compare it with other furanone derivatives.

| Compound/Class | Key Structural Difference from this compound | Impact on Biological Activity |

| Natural Furanones (e.g., from Delisea pulchra) | Often possess halogenated side chains. | Potent inhibitors of bacterial biofilm formation by targeting quorum sensing pathways. journalagent.com |

| 3,4-Dihalo-5-hydroxy-2(5H)-furanones | Halogen atoms at C3 and C4; hydroxyl group at C5. | Highly reactive molecules with broad bioactivity, including antibacterial and anticancer properties. mdpi.com |

| 5-Arylidene-2(5H)-furanones | An arylidene group at the C5 position instead of an alkyl group. | Introduction of halogen or nitro groups on the aromatic ring can increase cytotoxicity against cancer cell lines. nih.gov |

| Furanone C-30 | A specific halogenated furanone from marine algae. | Shows dose-dependent inhibition of P. aeruginosa biofilm formation. journalagent.com |

This comparative analysis highlights that while the core furanone scaffold provides a foundation for biological activity, the nature and position of substituents are the primary determinants of specific functions, such as antibiofilm, cytotoxic, or anti-inflammatory effects. The C5-propyl group in this compound likely confers a balance of lipophilicity and steric bulk that differentiates its activity profile from these other derivatives.

Design and Synthesis of Novel this compound Analogues

The design of novel analogues of this compound is guided by the SAR principles discussed. The goal is to create new molecules with improved potency, selectivity, or novel biological activities. Synthetic strategies often focus on modifying the substituents at various positions of the furanone ring.

Key synthetic approaches include:

Modification of the C5-substituent: A primary strategy involves synthesizing a series of analogues with varying alkyl chain lengths (e.g., ethyl, butyl, pentyl) or introducing branching, rings, or other functional groups to the propyl chain to probe the optimal size and hydrophobicity for a desired biological effect.

Substitution at C3 and C4: Introducing substituents like halogens or arylthio groups at the C3 and C4 positions can be achieved through various synthetic routes. For example, the thiolation of 5-alkoxy-3,4-dihalo-2(5H)-furanones is known to proceed with high regioselectivity. nih.gov

Derivatization from Precursors: Versatile synthesis methods starting from precursors like furfural (B47365) allow for the creation of a wide range of furanone derivatives. unipi.itresearchgate.net For instance, the oxidation of furfural can yield 5-hydroxy-2(5H)-furanone, which can then be further modified. researchgate.net

The synthesis of these novel analogues, followed by rigorous biological evaluation, is essential for exploring the full therapeutic potential of the this compound scaffold and for developing new chemical entities with optimized properties.

Advanced Analytical Methodologies in 5 Propylfuran 2 5h One Research

Spectroscopic Characterization Techniques

Spectroscopy is indispensable for elucidating the structural features of 5-Propylfuran-2(5H)-one at the atomic and molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The key signals for this compound are expected in distinct regions, corresponding to the protons on the furanone ring and the propyl side chain.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their functional group type. For the related compound, 5-Isopropyl-2(5H)-furanone, ¹³C NMR data has been reported, providing a reference for the expected chemical shifts in this compound. spectrabase.com The carbonyl carbon of the lactone ring is typically the most downfield signal.

| Nucleus | Expected Chemical Shift Range (ppm) | Structural Assignment |

|---|---|---|

| ¹H | ~6.0-7.5 | Olefinic protons on furanone ring (C=CH-CH=C) |

| ¹H | ~4.8-5.2 | Proton at C5 position (-O-CH-) |

| ¹H | ~1.4-1.8 | Methylene (B1212753) protons of propyl group (-CH₂-CH₂-CH₃) |

| ¹H | ~0.9-1.0 | Methyl protons of propyl group (-CH₃) |

| ¹³C | ~170-175 | Carbonyl carbon (C=O) |

| ¹³C | ~120-155 | Olefinic carbons of furanone ring |

| ¹³C | ~80-85 | Carbon at C5 position (-O-CH-) |

| ¹³C | ~10-40 | Carbons of the propyl group |

Note: The data in the table represents expected values based on typical chemical shifts for the functional groups present in the molecule.

Mass spectrometry (MS) is utilized to determine the molecular weight of this compound and to gain structural insights through the analysis of its fragmentation patterns. The compound has a molecular formula of C₇H₁₀O₂ and a monoisotopic mass of approximately 126.068 Da. uni.lu

Under electron ionization (EI), the molecule is expected to lose the propyl side chain or undergo ring cleavage. The fragmentation of the furanone ring can be complex, often involving the loss of carbon monoxide (CO) or other small neutral molecules. ed.ac.ukmdpi.com Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of this compound. uni.lu

| Adduct | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 127.07536 | 123.0 |

| [M+Na]⁺ | 149.05730 | 131.4 |

| [M-H]⁻ | 125.06080 | 127.4 |

| [M+NH₄]⁺ | 144.10190 | 145.9 |

| [M+K]⁺ | 165.03124 | 131.8 |

Data sourced from PubChemLite predictions. uni.lu

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum is characterized by specific absorption bands corresponding to the vibrations of its chemical bonds.

Key characteristic peaks would include:

A strong absorption band around 1740-1780 cm⁻¹ corresponding to the C=O stretching vibration of the α,β-unsaturated γ-lactone ring.

A peak in the region of 1600-1650 cm⁻¹ attributed to the C=C stretching vibration within the furanone ring.

Bands in the 1000-1300 cm⁻¹ range due to C-O stretching vibrations of the ester group.

Absorptions in the 2850-3000 cm⁻¹ region from the C-H stretching of the propyl group.

The C5 position of this compound is a stereocenter, meaning the molecule can exist as two enantiomers, (R)-5-Propylfuran-2(5H)-one and (S)-5-Propylfuran-2(5H)-one. Circular Dichroism (CD) spectroscopy is a critical technique for determining the absolute configuration of these chiral molecules. CD measures the differential absorption of left- and right-circularly polarized light.

The resulting CD spectrum provides a unique fingerprint for each enantiomer. By comparing the experimental CD spectrum with spectra computed using theoretical methods like density functional theory (DFT), the absolute configuration of a synthesized or isolated enantiomer can be unequivocally assigned. researchgate.net This method has been successfully applied to determine the stereochemistry of related furan-2(5H)-one derivatives. researchgate.net

Chromatographic Separation and Quantification

Chromatographic methods are essential for the separation, purification, and quantification of this compound from reaction mixtures or natural extracts.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of this compound. It offers high resolution and sensitivity for both separation and quantification. A typical HPLC method would involve a reversed-phase setup.

The method's parameters can be optimized to achieve efficient separation from impurities or other components in a sample. Validation of the HPLC method ensures its accuracy, precision, and linearity over a specific concentration range, making it suitable for quality control and research applications. pensoft.net For instance, the purity of related furanone compounds is often determined using standard analytical methods like HPLC. nbinno.com

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV detector, wavelength set to the λmax of the furanone chromophore (typically ~210-230 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. This powerful method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. phcog.comnih.gov In a typical GC-MS analysis, the compound is volatilized and separated from other components in a mixture as it passes through a capillary column. restek.com The choice of column is critical; a non-polar or mid-polar column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5MS), is often employed for the analysis of furan (B31954) derivatives. phcog.com

Upon elution from the GC column, the separated this compound molecules enter the mass spectrometer, where they are ionized, commonly by electron ionization (EI). The resulting fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for unambiguous identification by comparison to spectral libraries like the NIST database. phcog.com For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode, which enhances sensitivity and selectivity by monitoring only specific fragment ions characteristic of the target analyte. restek.com

Table 1: Illustrative GC-MS Parameters for Furanone Analysis

| Parameter | Typical Setting | Purpose |

| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | Provides separation of analytes based on boiling point and polarity. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Flow Rate | 1.0 - 1.5 mL/min | Optimal flow for separation efficiency. |

| Injector Temp. | 250 °C | Ensures complete volatilization of the sample. |

| Oven Program | Initial 40°C, ramp to 280°C | Separates compounds over a range of boiling points. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns. |

| MS Detector | Quadrupole or Ion Trap | Mass analyzer to separate ions based on their mass-to-charge ratio. |

| Acquisition Mode | Full Scan / Selected Ion Monitoring (SIM) | Full scan for identification; SIM for sensitive quantification. |

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

For exceptionally complex samples where standard GC-MS may not provide adequate resolution, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers significantly enhanced separation power. chemistry-matters.com This technique utilizes two different chromatographic columns with distinct stationary phases, connected by a modulator. chemistry-matters.commdpi.com The effluent from the first-dimension column is continuously trapped, concentrated, and re-injected onto the second, shorter column for a rapid, secondary separation. mdpi.com

This orthogonal separation mechanism, often pairing a non-polar first-dimension column with a polar second-dimension column, distributes analytes across a two-dimensional plane, resolving compounds that would otherwise co-elute in a single-column setup. dlr.de The resulting data is visualized as a contour plot, where compounds with similar chemical properties cluster together, aiding in identification. chemistry-matters.com When coupled with a Time-of-Flight Mass Spectrometer (TOFMS), GCxGC-TOFMS becomes a formidable tool for the non-targeted screening and identification of trace-level components, such as this compound, in intricate matrices like food aromas or environmental samples. nih.govscholaris.ca

Table 2: Typical GCxGC Column Configuration

| Dimension | Column Phase | Typical Dimensions | Separation Principle |

| First (¹D) | Non-polar (e.g., BPX5) | 30-60 m length, 0.25 mm ID | Primarily by boiling point/volatility. |

| Second (²D) | Polar (e.g., BPX50) | 1-2 m length, 0.1-0.15 mm ID | Primarily by polarity. |

Advanced Sample Preparation Techniques

Solvent Extraction Methodologies

The effective analysis of this compound often begins with its efficient extraction from the sample matrix. Solvent extraction is a fundamental and widely used technique for this purpose. The choice of solvent is dictated by the polarity of the target analyte and the nature of the sample matrix. For a moderately polar compound like this compound, solvents such as ethyl acetate (B1210297) or dichloromethane are commonly effective. phcog.com These solvents can efficiently partition the analyte from aqueous or solid samples into the organic phase. Techniques like liquid-liquid extraction (LLE) for liquid samples or Soxhlet extraction for solid samples are standard procedures. The resulting organic extract is typically concentrated before analysis to enhance detection. phcog.com

Table 3: Comparison of Solvents for Extraction of Moderately Polar Compounds

| Solvent | Polarity Index | Boiling Point (°C) | Key Characteristics |

| Ethyl Acetate | 4.4 | 77.1 | Good for moderately polar compounds; relatively low toxicity. |

| Dichloromethane | 3.1 | 39.6 | Highly effective for a wide range of organic compounds; volatile. |

| Hexane | 0.1 | 68.7 | Used for non-polar compounds; often used in combination with more polar solvents. |

| Methanol | 5.1 | 64.7 | Highly polar; used for extracting polar compounds, often in initial extraction steps. |

Derivatization Strategies for Enhanced Analysis

In some GC-based analyses, derivatization is employed to improve the chromatographic behavior of a target compound. This chemical modification can increase a compound's volatility and thermal stability, and produce more characteristic mass spectral fragments. This compound can exist in tautomeric equilibrium with its hydroxy form, 5-hydroxy-4-propylfuran-2(5H)-one. The presence of the hydroxyl group makes it a candidate for derivatization, particularly silylation.

Silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), react with the active hydrogen of the hydroxyl group to form a more volatile and thermally stable trimethylsilyl (TMS) ether. researchgate.net This derivatization step can lead to sharper chromatographic peaks and improved sensitivity during GC-MS analysis.

Determination of Absolute Configuration

Modified Mosher's Ester Method Application

The 5-hydroxy tautomer of this compound possesses a chiral center at the C5 position, meaning it can exist as two non-superimposable mirror images or enantiomers. Determining the absolute configuration (R or S) of this stereocenter is crucial in fields like natural product chemistry and pharmacology. The modified Mosher's ester method is a powerful NMR-based technique for this purpose. nih.govspringernature.com

The method involves the separate reaction of the chiral alcohol with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), also known as Mosher's acid chloride. researchgate.net This reaction produces a pair of diastereomeric MTPA esters. Due to the anisotropic effect of the phenyl ring in the MTPA moiety, the protons in the vicinity of the newly formed ester linkage experience different magnetic environments in the two diastereomers. researchgate.net

By acquiring the ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters and calculating the chemical shift differences (Δδ = δS - δR) for protons on either side of the stereocenter, the absolute configuration can be deduced. researchgate.netresearchgate.net A consistent pattern of positive Δδ values for protons on one side of the molecule and negative values on the other allows for the unambiguous assignment of the R or S configuration at the carbinol center. nih.gov

Table 4: Illustrative Data for Mosher's Ester Analysis

| Proton Position | δ (S-MTPA Ester) (ppm) | δ (R-MTPA Ester) (ppm) | Δδ (δS - δR) (ppm) | Inferred Configuration |

| H-4 | 6.15 | 6.18 | -0.03 | Protons on this side have negative Δδ |

| Propyl-CH₂ | 2.25 | 2.29 | -0.04 | |

| H-3a | 2.80 | 2.75 | +0.05 | Protons on this side have positive Δδ |

| H-3b | 2.65 | 2.61 | +0.04 |

Note: The data in this table is hypothetical and for illustrative purposes only.

X-ray Crystallography of Derivatives or Co-crystals

X-ray crystallography is a pivotal analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline compound. In the study of 2(5H)-furanone derivatives, this methodology provides precise information on bond lengths, bond angles, and stereochemistry, which is crucial for understanding their structure-activity relationships. While specific crystallographic data for this compound is not extensively documented in publicly available research, the analysis of its derivatives and related furanone compounds offers significant insights into the structural characteristics of this class of molecules.

Research into various 2(5H)-furanone derivatives has successfully employed single-crystal X-ray diffraction to confirm their molecular structures. For instance, a series of optically active sulfur-containing 2(5H)-furanone derivatives have been synthesized and characterized using this technique. researchgate.net The crystallographic data obtained for these compounds have been deposited in the Cambridge Crystallographic Data Centre (CCDC), making them accessible for further scientific investigation. nih.gov

In these studies, the structures of the synthesized compounds were elucidated, and in the case of chiral molecules, the absolute configuration of the stereocenters was determined. nih.gov For example, in a study of novel chiral 2(5H)-furanone sulfones possessing terpene moieties, the structures of all analyzed compounds were solved in chiral space groups. nih.gov The absolute configuration of the chiral centers was established from the anomalous scattering of heavy atoms like sulfur and halogens. nih.gov Specifically, for both 5-menthyloxy- and 5-bornyloxy-2(5H)-furanones, the C-5 carbon atom of the lactone ring was determined to have an (S)-configuration. nih.gov

The molecular structure of 5-bornyloxy-2(5H)-furanone, as determined by X-ray diffraction, confirms the stereoisomerically pure nature of the synthesized compound. nih.gov Such detailed structural information is invaluable for correlating the specific spatial arrangement of atoms with the observed biological activities of these furanone derivatives. researchgate.net

The table below summarizes crystallographic data for a selection of 2(5H)-furanone derivatives as reported in the literature, illustrating the type of information obtained from X-ray crystallography studies.

| Compound | Crystal System | Space Group | Chirality at C-5 |

| 5-bornyloxy-2(5H)-furanone | Orthorhombic | P2₁2₁2₁ | (S) |

| 5-(l)-menthyloxy- or 5-(l)-bornyloxy-2(5H)-furanones with aromatic thioethers | Orthorhombic | P2₁2₁2₁ | (S) |

| Chiral 2(5H)-furanone sulfones (compounds 8, 11, and 18 in the cited study) | Monoclinic | P2₁ | (S) |

| Chiral 2(5H)-furanone sulfone (compound 16 in the cited study) | Trigonal | P3₂ | (S) |

| Chiral 2(5H)-furanone sulfones (compounds 7, 19, 20, 24, 26–28, and 30 in the cited study) | Orthorhombic | P2₁2₁2₁ | (S) |

This table is generated based on data from a study on novel chiral 2(5H)-furanone sulfones possessing terpene moiety. nih.gov

No Specific Computational or Theoretical Investigations Found for this compound

Following a comprehensive search of scientific literature and databases, it has been determined that there is a lack of specific published research on the computational and theoretical investigation of this compound that aligns with the requested detailed outline.

The search for data pertaining to molecular modeling, quantum chemical calculations, and molecular dynamics simulations for this specific compound did not yield sufficient information to populate the required sections on ligand-target interaction, conformational analysis, Density Functional Theory (DFT) studies, transition state analysis, or molecular dynamics.

While general computational methodologies and studies on related furanone or γ-butyrolactone structures are available, the strict requirement to focus solely on this compound prevents the inclusion of this broader, non-specific information. For instance, computational studies have been performed on the parent compound, γ-butyrolactone, to analyze its structural and dynamical properties, but this research does not extend to the 5-propyl substituted variant. Similarly, DFT studies and molecular docking analyses have been published for other complex furanone derivatives, but these are not applicable to the subject of this article.

Consequently, without specific peer-reviewed data on the molecular modeling, quantum chemical calculations, and molecular dynamics simulations of this compound, it is not possible to generate the scientifically accurate and detailed article as requested.

Computational and Theoretical Investigations of 5 Propylfuran 2 5h One

Molecular Dynamics Simulations

Solvent Effects on Molecular Behavior

The chemical environment significantly influences the behavior of a solute molecule. Computational methods are instrumental in dissecting the complex interplay between a solute like 5-Propylfuran-2(5H)-one and surrounding solvent molecules. These investigations can predict how properties such as solubility, conformational preference, and reactivity change in different media.

One common approach is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM), within a Self-Consistent Reaction Field (SCRF) framework. This method treats the solvent as a continuous medium with a defined dielectric constant, allowing for the efficient calculation of the solute's electronic structure and geometry in a simulated solution. Such studies can reveal how the polarity of the solvent affects the molecule's bond lengths, angles, and vibrational frequencies. primescholars.com

For a more detailed, atomistic view, molecular dynamics (MD) simulations are employed. In an MD simulation, the interactions between the solute and a large number of explicit solvent molecules are calculated over time, governed by a force field. mdpi.com This allows researchers to observe the dynamic structuring of the solvent around the solute. For instance, MD simulations can be used to calculate radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom of the solute. rsc.org This analysis can reveal preferential solvation, where one type of solvent in a mixture might preferentially accumulate around the solute, potentially shielding it from reactants and influencing its stability and degradation. rsc.org The analysis of hydrogen bond networks and coordination numbers further elucidates the specific interactions, such as hydrogen bonding between the furanone's carbonyl oxygen and protic solvents, that dictate its molecular behavior. rsc.orgnih.gov

Dynamic Interactions with Biological Systems

The furanone scaffold is present in many biologically active compounds, making the study of its interactions with biological macromolecules like proteins and enzymes a key area of research. nih.gov Molecular docking and molecular dynamics (MD) simulations are the primary computational tools used to explore these dynamic interactions at a molecular level.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govnih.gov The process involves sampling a high number of possible conformations and orientations of the ligand within the binding site of the protein and scoring them based on their binding affinity. This allows for the identification of key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex. Docking studies on furanone derivatives have been used to investigate their potential as inhibitors for various enzymes by predicting their binding modes within the enzyme's active site. nih.govnih.govmdpi.com

Following docking, molecular dynamics simulations can be used to assess the stability of the predicted protein-ligand complex over time. nih.govsemanticscholar.org An MD simulation tracks the movements of all atoms in the solvated complex, providing insights into its flexibility and the persistence of the interactions identified through docking. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein atoms can indicate whether the complex remains stable or undergoes significant conformational changes. semanticscholar.org Such simulations are crucial for validating docking results and understanding the dynamic nature of the ligand's interaction with its biological target. nih.gov

Prediction of Chemical Properties for Mechanistic Understanding

pKa Prediction

The acid dissociation constant (pKa) is a critical parameter that influences a molecule's charge state at a given pH, which in turn affects its solubility, permeability, and interactions with biological targets. optibrium.comrowansci.com Computational methods for pKa prediction have become increasingly accurate and can be broadly categorized into two types: empirical, data-driven approaches and first-principles methods based on quantum mechanics (QM). rowansci.comsubstack.com

Empirical methods use quantitative structure-property relationships (QSPR) derived from experimental pKa data of known compounds to predict the pKa of new molecules. rowansci.com First-principles methods, however, calculate the pKa from the Gibbs free energy change of the deprotonation reaction in solution. mdpi.com These calculations are often performed using Density Functional Theory (DFT) combined with a continuum solvent model to account for the significant effect of solvation on the charged species. optibrium.commdpi.com More advanced approaches combine the accuracy of QM calculations with the speed of machine learning to create highly predictive models. optibrium.com For furanone derivatives, these computational tools are invaluable for estimating their acidity and predicting their behavior in different chemical and biological environments.

| Compound | Predicted pKa | Computational Method Context |

|---|---|---|

| 5-hydroxy-4-propylfuran-2(5H)-one | 10.04 ± 0.40 | Prediction based on computational models (e.g., COSMO-RS mentioned as a potential validation tool). |

Computational Approaches to Stability and Degradation Pathways

Understanding the stability of this compound and the potential pathways through which it might degrade is crucial for its handling, storage, and application. Quantum chemical calculations are particularly useful for investigating molecular stability and reaction mechanisms.